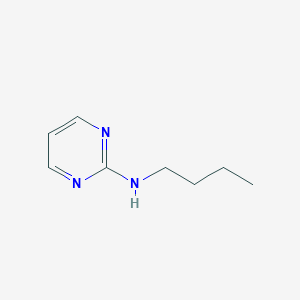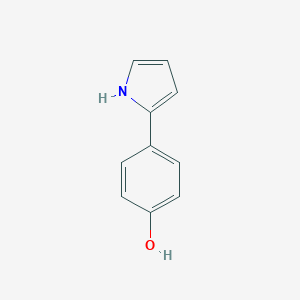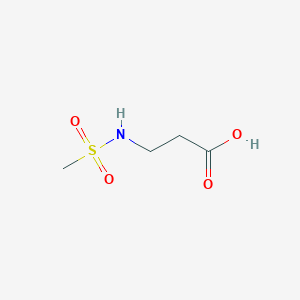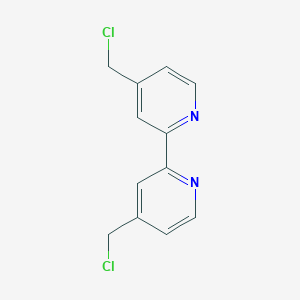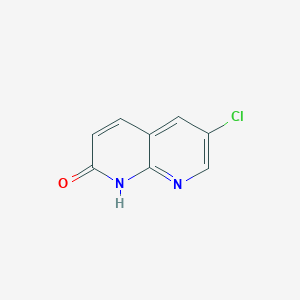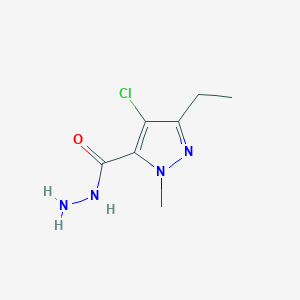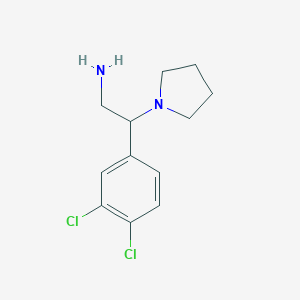
2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-ylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-ylethanamine, also known as deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. DCK has gained significant attention in the scientific community due to its potential therapeutic applications and its unique mechanism of action.
作用機序
DCK acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in learning, memory, and synaptic plasticity. By blocking the NMDA receptor, DCK reduces the influx of calcium ions into the neuron, which leads to the inhibition of neurotransmitter release and the suppression of neuronal activity. This mechanism of action is similar to other dissociative anesthetics such as ketamine and phencyclidine.
生化学的および生理学的効果
DCK has been shown to have a wide range of biochemical and physiological effects, including sedation, analgesia, dissociation, hallucinations, and euphoria. These effects are mediated by the inhibition of the NMDA receptor and the modulation of various neurotransmitter systems such as dopamine, serotonin, and noradrenaline.
実験室実験の利点と制限
One of the main advantages of using DCK in lab experiments is its unique mechanism of action, which makes it a valuable tool for studying the NMDA receptor and its role in various physiological and pathological processes. However, DCK also has some limitations, such as its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research on DCK, including the development of new analogs with improved pharmacological properties, the investigation of its therapeutic potential in various neurological and psychiatric disorders, and the elucidation of its molecular mechanism of action. Additionally, the use of DCK as a research tool for studying the NMDA receptor and its role in synaptic plasticity and learning and memory could lead to new insights into the underlying mechanisms of brain function and dysfunction.
合成法
The synthesis of DCK involves the reaction of 3,4-dichlorophenyl-2-nitropropene with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as recrystallization and chromatography. The overall yield of DCK synthesis is approximately 50%.
科学的研究の応用
DCK has been extensively studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and pain management. In psychiatry, DCK has been shown to have antidepressant and anxiolytic effects, which make it a promising candidate for the treatment of mood disorders. In neurology, DCK has been studied for its potential neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. In pain management, DCK has been shown to have potent analgesic effects, which make it a promising candidate for the treatment of chronic pain.
特性
CAS番号 |
178167-17-4 |
|---|---|
製品名 |
2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-ylethanamine |
分子式 |
C12H16Cl2N2 |
分子量 |
259.17 g/mol |
IUPAC名 |
2-(3,4-dichlorophenyl)-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C12H16Cl2N2/c13-10-4-3-9(7-11(10)14)12(8-15)16-5-1-2-6-16/h3-4,7,12H,1-2,5-6,8,15H2 |
InChIキー |
PAUUGIUYNYWNGL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(CN)C2=CC(=C(C=C2)Cl)Cl |
正規SMILES |
C1CCN(C1)C(CN)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



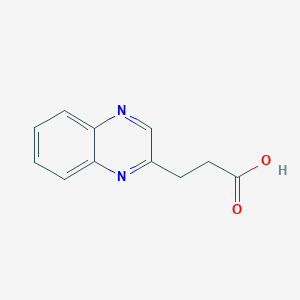
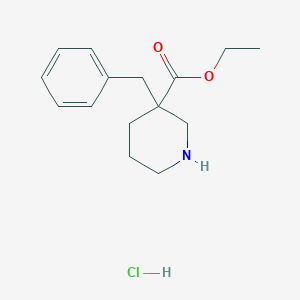
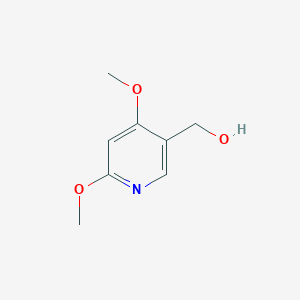
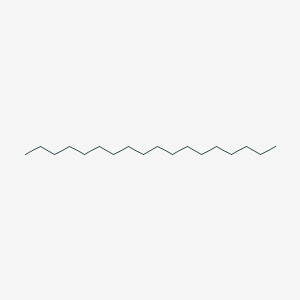
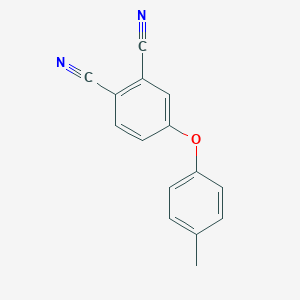
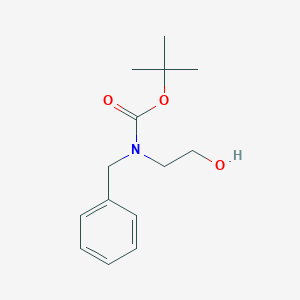
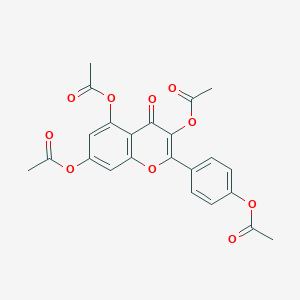
![Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B175856.png)
